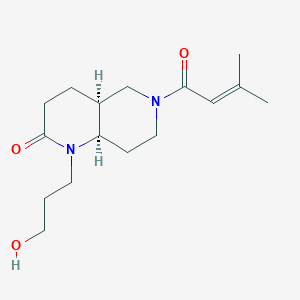
3-(2-methylpyrimidin-4-yl)-5-(2-piperidin-2-ylethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methylpyrimidin-4-yl)-5-(2-piperidin-2-ylethyl)phenol, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a potent and specific inhibitor of mGluR5 and has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological conditions.
Mécanisme D'action
3-(2-methylpyrimidin-4-yl)-5-(2-piperidin-2-ylethyl)phenol acts as a negative allosteric modulator of mGluR5, which means it binds to a site on the receptor that is distinct from the glutamate binding site and reduces the receptor's activity. This leads to a decrease in the release of glutamate and other neurotransmitters, resulting in a reduction of synaptic transmission and neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the modulation of synaptic plasticity, the inhibition of long-term potentiation (LTP), the reduction of excitotoxicity, the prevention of neurodegeneration, and the improvement of cognitive function. It has also been shown to have anti-inflammatory and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-methylpyrimidin-4-yl)-5-(2-piperidin-2-ylethyl)phenol is a highly specific and potent inhibitor of mGluR5, which makes it a valuable tool for investigating the role of this receptor in various physiological and pathological conditions. However, its use has some limitations, such as the potential for off-target effects, the need for careful dosing and administration, and the difficulty of interpreting results due to the complexity of the mGluR5 signaling pathway.
Orientations Futures
There are many future directions for the use of 3-(2-methylpyrimidin-4-yl)-5-(2-piperidin-2-ylethyl)phenol in scientific research, including the investigation of its effects on other neurotransmitter systems, the development of more selective and potent mGluR5 inhibitors, and the evaluation of its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, the use of this compound in combination with other drugs or therapies may lead to new insights into the complex interactions between different signaling pathways in the brain.
Méthodes De Synthèse
3-(2-methylpyrimidin-4-yl)-5-(2-piperidin-2-ylethyl)phenol can be synthesized by a multi-step process involving the reaction of 2-methylpyrimidine-4-carboxylic acid with 1-(2-bromoethyl)-4-methylpiperidine, followed by reduction with lithium aluminum hydride, and subsequent reaction with 5-bromo-2-hydroxybenzaldehyde. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
3-(2-methylpyrimidin-4-yl)-5-(2-piperidin-2-ylethyl)phenol has been extensively used in scientific research to investigate the role of mGluR5 in various physiological and pathological conditions, such as addiction, anxiety, depression, Parkinson's disease, and fragile X syndrome. It has been shown to modulate the release of neurotransmitters, including glutamate, dopamine, and GABA, and to affect synaptic plasticity and neuronal excitability.
Propriétés
IUPAC Name |
3-(2-methylpyrimidin-4-yl)-5-(2-piperidin-2-ylethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-13-19-9-7-18(21-13)15-10-14(11-17(22)12-15)5-6-16-4-2-3-8-20-16/h7,9-12,16,20,22H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJBKJSVHQEPOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2=CC(=CC(=C2)CCC3CCCCN3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-{[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5265243.png)
![N-(3-fluorophenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5265253.png)
![2-[2-(trifluoromethyl)morpholin-4-yl]quinoxaline](/img/structure/B5265258.png)
![N-(2,4-dimethylphenyl)-4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5265264.png)
![2-(1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}pyrrolidin-2-yl)pyridine](/img/structure/B5265268.png)

![5-fluoro-2-{1-[2-(4-morpholinyl)-2-oxoethyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B5265282.png)
![8-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5265284.png)
![6-({[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}amino)pyrazine-2-carboxamide](/img/structure/B5265289.png)
![3-{[2-(2-fluorophenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5265313.png)
![7H-[1,2,3]triazolo[4,5-e][2,1,3]benzothiadiazole](/img/structure/B5265319.png)
![2-({4-[(4-methylphenyl)thio]-1-piperidinyl}methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5265323.png)
![4-(2,6-dimethylpyridin-3-yl)-N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}pyrimidin-2-amine](/img/structure/B5265339.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[4-(hydroxymethyl)piperidin-1-yl]methyl}piperidin-2-one](/img/structure/B5265355.png)
